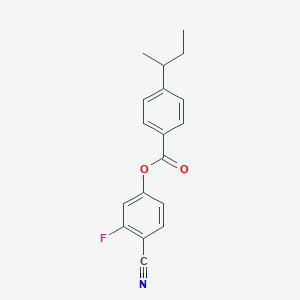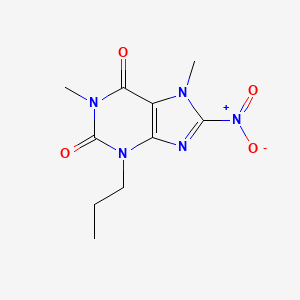
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a nitro group at the 8th position, two methyl groups at the 1st and 7th positions, and a propyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by alkylation and methylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. The methyl and propyl groups influence the compound’s hydrophobicity and binding affinity to targets.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-7-propyl-8-(3-toluidino)-3,7-dihydro-1H-purine-2,6-dione
- 1,3-Dimethyl-8-(4-morpholinyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3-Dimethyl-8-propoxy-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
668470-42-6 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC名 |
1,7-dimethyl-8-nitro-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C10H13N5O4/c1-4-5-14-7-6(8(16)13(3)10(14)17)12(2)9(11-7)15(18)19/h4-5H2,1-3H3 |
InChIキー |
KGAXLJOMGGZQGU-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
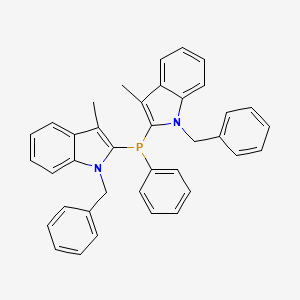

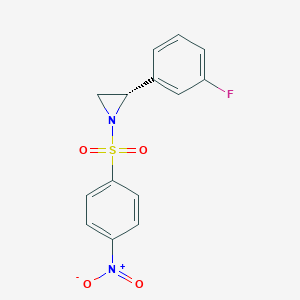

![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

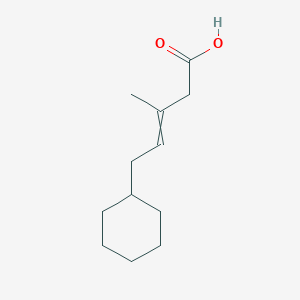
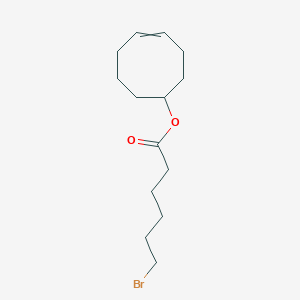
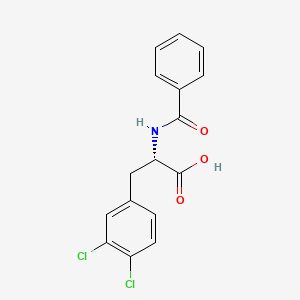
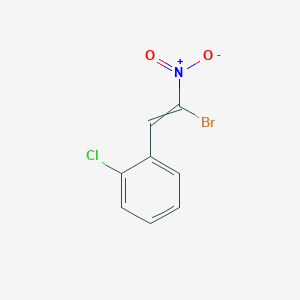
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
